YMU1

hTMPK TK1 nucleotide metabolism

Why choose YMU1? Unlike multi-kinase inhibitors, YMU1 selectively inhibits human thymidylate kinase (IC50=610 nM, Ki=180 nM) with >16-fold selectivity over salvage pathway TK1, ensuring precise de novo dTTP perturbation without off-target effects. Validated in p53+/+ and p53−/− cancer models, it enhances doxorubicin sensitivity 3–35-fold. Ideal for replication stress and nucleotide imbalance studies. High purity (≥98%), stable storage at -20°C.

Molecular Formula C17H22N4O4S
Molecular Weight 378.4 g/mol
Cat. No. B593839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYMU1
Synonyms4-[2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl]-1-piperazinecarboxylic acid, ethyl ester
Molecular FormulaC17H22N4O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C
InChIInChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3
InChIKeyXXUFNNVFZFVKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YMU1 hTMPK Inhibitor: Chemical Profile and Baseline Activity Data for Cancer Research Applications


YMU1 (CAS 902589-96-2; C17H22N4O4S; MW 378.45) is a cell-permeable, reversible, ATP-competitive small molecule inhibitor of human thymidylate kinase (hTMPK), the enzyme that catalyzes the phosphotransfer reaction converting dTMP to dTDP in the de novo dTTP synthesis pathway [1]. YMU1 exhibits an enzymatic IC50 of 610 nM against hTMPK with a Ki of 180 nM, and demonstrates a clean selectivity profile over thymidine kinase 1 (TK1; IC50 >10 μM) . The compound is a pyridineisothiazolone derivative that stabilizes the ligand-induced degradation (LID) region of hTMPK, blocking either the catalytic site or the ATP-binding site to prevent ATP binding-induced closed conformation required for dTMP phosphorylation [2]. YMU1 is supplied as an off-white to light yellow solid with solubility of approximately 3.3–5.56 mg/mL in DMSO and is stable as a powder at -20°C for up to 3 years [3].

Why Generic hTMPK Inhibitor Substitution Fails: YMU1's Target Selectivity and Functional Differentiation


hTMPK inhibitors cannot be treated as interchangeable reagents due to fundamental differences in target selectivity, mechanism of action, and functional outcomes across nucleotide biosynthesis pathways. While compounds such as JMF4073 act as dual inhibitors of both hTMPK and hCMPK [1], and other agents may lack validated selectivity over the salvage pathway enzyme TK1, YMU1 demonstrates a clean selectivity profile (IC50 >10 μM for TK1 versus 610 nM for hTMPK, representing >16-fold selectivity) that ensures inhibition is restricted to the de novo dTTP synthesis pathway . Furthermore, YMU1's specific interaction with the LID region of hTMPK, as validated by photoaffinity labeling and molecular dynamics studies [2], differs mechanistically from inhibitors that target alternative binding sites. These differences directly impact downstream nucleotide pool perturbation—YMU1 selectively reduces dTTP by 30–40% in p53−/− HCT116 cells without affecting dATP, dCTP, or dGTP levels —whereas non-selective or multi-kinase hTMPK inhibitors may produce broader, less predictable nucleotide imbalances. The quantifiable functional differentiation documented in the following evidence sections underscores why substitution with an untested hTMPK inhibitor introduces experimental variability that compromises data reproducibility.

YMU1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Target Selectivity: YMU1 hTMPK vs. TK1 Discriminatory Ratio

YMU1 demonstrates a >16-fold selectivity window for human thymidylate kinase (hTMPK) over the salvage pathway enzyme thymidine kinase 1 (TK1). This selectivity profile ensures that dTTP depletion occurs exclusively via inhibition of de novo synthesis rather than the salvage pathway, reducing compensatory nucleotide flux that could confound experimental interpretation. In contrast, many commercially available nucleotide biosynthesis inhibitors lack validated selectivity data against TK1 .

hTMPK TK1 nucleotide metabolism target selectivity

Binding Affinity: Ki Determination for hTMPK

YMU1 exhibits a Ki value of 180 nM against human thymidylate kinase (hTMPK), reflecting its intrinsic binding affinity independent of ATP concentration. This Ki measurement provides a more rigorous comparator for target engagement than IC50 values alone, which are ATP-concentration dependent in kinase assays. The compound acts as an ATP-competitive inhibitor that blocks the interaction of Mg2+ with Asp15 in the catalytic domain of hTMPK .

hTMPK Ki ATP-competitive binding affinity

Nucleotide Pool Perturbation: Selective dTTP Reduction Without dATP/dCTP/dGTP Disruption

YMU1 treatment at 2–10 μM selectively reduces intracellular deoxythymidine triphosphate (dTTP) levels by 30–40% in p53−/− HCT116 colorectal cancer cells, while leaving dATP, dCTP, and dGTP pools unaffected. This selective perturbation of the pyrimidine nucleotide pool without broader purine or pyrimidine disruption contrasts with multi-kinase inhibitors such as JMF4073, which inhibits both hTMPK and hCMPK and consequently alters both dTTP and dCTP biosynthesis pathways [1].

dTTP nucleotide pools HCT116 p53−/−

Doxorubicin Sensitization: YMU1 Enhances Chemosensitivity Across Diverse Cancer Cell Lines

YMU1 significantly enhances the sensitivity of a broad panel of tumor cell lines to the chemotherapeutic agent doxorubicin, with sensitivity increases ranging from 3-fold to 35-fold depending on the specific cell line tested. The sensitization effect has been validated across both p53 wild-type and p53-deficient backgrounds, including HCT116 (p53+/+ and p53−/−), HT-29, SaoS2, MDA-MB-231, and MDA-MB-468 cells . This broad sensitization profile distinguishes YMU1 from other hTMPK-targeting strategies that may exhibit more restricted cell line activity.

doxorubicin chemo-sensitization combination therapy cancer cell lines

In Vivo Tumor Growth Inhibition: YMU1 + Doxorubicin Synergy in p53−/− HCT116 Xenograft Model

In a p53−/− HCT116 mouse xenograft model, the combination of YMU1 (5 mg/kg, i.p., three times weekly for four weeks) with low-dose doxorubicin (1.25 mg/kg, i.p., twice weekly) produced significant tumor size reduction. Notably, YMU1 alone at this dosing regimen exhibited minimal single-agent cytotoxicity in vivo, demonstrating that its primary utility lies in combination therapy rather than monotherapy [1]. This combination-dependent in vivo efficacy contrasts with hTMPK inhibitors that may require higher monotherapy doses and thereby introduce off-target toxicity concerns.

xenograft in vivo tumor growth inhibition p53-deficient

Cell Permeability and Intrinsic Cytotoxicity Profile

YMU1 is documented as a cell-permeable compound with negligible intrinsic cytotoxicity under standard culture conditions, enabling its use as a clean tool for hTMPK inhibition without confounding cell viability artifacts. This contrasts with cytotoxic nucleotide analogs that directly induce DNA damage or apoptosis independent of hTMPK inhibition. YMU1's non-toxic profile is essential for combination studies where baseline viability must remain unaffected prior to addition of a second agent such as doxorubicin .

cell permeability cytotoxicity solubility non-toxic

YMU1 Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Combination Chemotherapy Studies Requiring Doxorubicin Sensitization

YMU1 is the preferred hTMPK inhibitor for studies investigating doxorubicin sensitization mechanisms in cancer. With documented 3- to 35-fold enhancement of doxorubicin sensitivity across multiple cancer cell lines including HCT116 (p53+/+ and p53−/−), HT-29, SaoS2, MDA-MB-231, and MDA-MB-468 , YMU1 provides a robust and reproducible chemosensitization phenotype. Researchers can administer YMU1 at 2–10 μM in vitro or 5 mg/kg (i.p., three times weekly) in vivo in combination with low-dose doxorubicin (1.25 mg/kg twice weekly) to achieve significant tumor growth inhibition [1]. This application is particularly suited to studies examining p53 status as a determinant of therapeutic response, given YMU1's validated activity in both p53-proficient and p53-deficient backgrounds.

Selective dTTP Pool Perturbation Without Nucleotide Pool Cross-Contamination

For experiments requiring precise manipulation of the de novo dTTP biosynthesis pathway without affecting dATP, dCTP, or dGTP pools, YMU1 offers validated selectivity. Treatment at 2–10 μM in p53−/− HCT116 cells reduces dTTP levels by 30–40% while leaving purine and other pyrimidine nucleotide pools intact . This selective perturbation profile distinguishes YMU1 from multi-kinase inhibitors such as JMF4073, which inhibits both hTMPK and hCMPK and consequently alters both dTTP and dCTP biosynthesis [1]. Applications include studies of replication stress, nucleotide pool imbalance sensing, dUTP misincorporation, and chromosome breakage mechanisms.

p53-Deficient Cancer Models in Preclinical Oncology Research

YMU1 has been specifically validated in p53−/− HCT116 colorectal cancer xenograft models, demonstrating tumor growth inhibition when combined with doxorubicin . The compound's documented efficacy in p53-deficient contexts makes it a suitable tool for studying therapeutic strategies targeting p53-mutant or p53-null cancers, which represent a significant unmet clinical need. Researchers investigating synthetic lethal interactions, DNA damage response pathways, or nucleotide metabolism vulnerabilities in p53-compromised tumors will find YMU1's p53−/− validation dataset directly applicable to their experimental design.

ATP-Competitive Kinase Inhibitor Reference Standard for hTMPK Assay Development

YMU1 serves as an ideal reference standard for developing and validating hTMPK enzymatic assays due to its well-characterized ATP-competitive mechanism (Ki = 180 nM; IC50 = 610 nM) . The compound's reversible binding kinetics and validated inhibition of the Mg2+-Asp15 interaction in the catalytic domain [1] provide a benchmark for screening novel hTMPK inhibitors or evaluating hTMPK-targeting tool compounds. Additionally, YMU1's >16-fold selectivity over TK1 enables counter-screening applications to verify that observed effects are attributable specifically to hTMPK inhibition rather than salvage pathway perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YMU1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.